Comparative Bioactivity of 4-Amino-1-(3-methylphenyl)pyrrolidin-2-one Hydrochloride vs. Regioisomeric and N-Aryl Analogs
A systematic search of publicly accessible databases, including BindingDB, ChEMBL, PubMed, and patent repositories, was conducted to identify quantitative bioactivity data for 4-amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride (CAS 1114822-38-6). The search yielded no direct head-to-head comparisons, no cross-study comparable potency values (IC₅₀, EC₅₀, Kᵢ, or Kd), and no class-level inferences containing discrete numerical data for this specific compound. While structurally related pyrrolidin-2-ones have been documented as kinase inhibitors with IC₅₀ values ranging from <10 nM to 6 nM in specific enzymatic assays [1], and others have been explored as CCR2 receptor antagonists [2] or MetAP-2 inhibitors [3], no such quantitative activity data could be located for 4-amino-1-(3-methylphenyl)pyrrolidin-2-one hydrochloride. Similarly, binding affinity data against receptors such as D₂ dopamine receptor or ChemR23 are available for pyrrolidinone-containing chemotypes [4] but not for this precise molecule. Therefore, the evidentiary threshold for comparative quantitative analysis is not met.
| Evidence Dimension | Biological activity (potency) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Related pyrrolidin-2-one analogs: kinase inhibition IC₅₀ <10 nM to 6 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro enzymatic assays for related compounds only |
Why This Matters
Procurement decisions for this compound cannot be based on comparative bioactivity data; instead, they must rely on physicochemical specifications and the structural novelty of the 4-amino-3-methylphenyl scaffold as a differentiated building block for medicinal chemistry exploration.
- [1] BindingDB. BDBM334185 and BDBM579761 entries. IC₅₀ values for kinase inhibition by pyrrolidin-2-one-containing compounds. View Source
- [2] IngentaConnect. Novel, Acidic CCR2 Receptor Antagonists: From Hit to Lead. Resolvyx Pharmaceuticals. View Source
- [3] Patents-Review.com. Pyrrolidinones as MetAP-2 inhibitors. US8895535. View Source
- [4] IDRB Lab. Bioactivity Information: D(2) dopamine receptor. View Source
